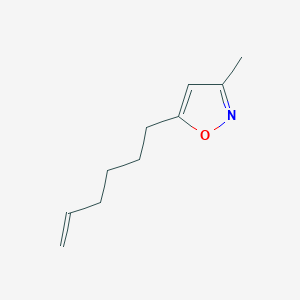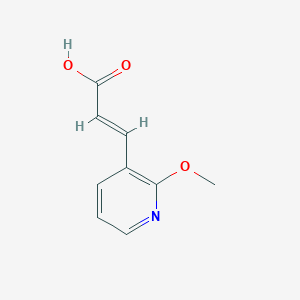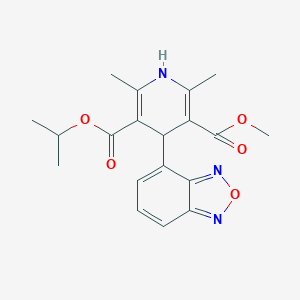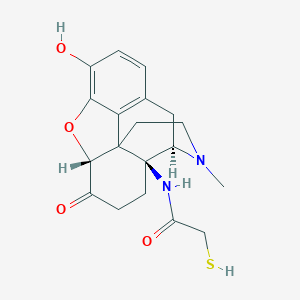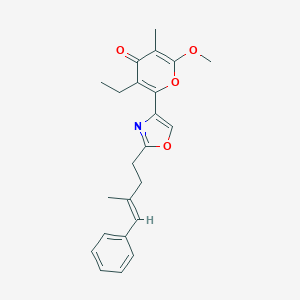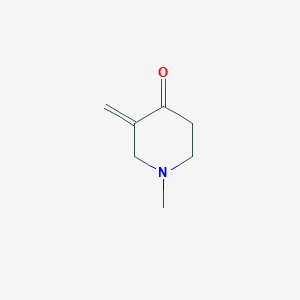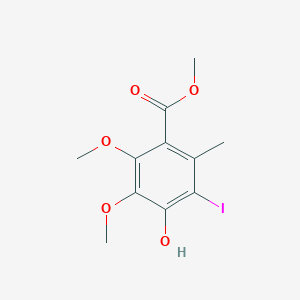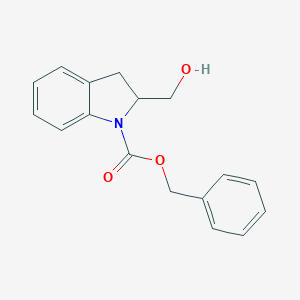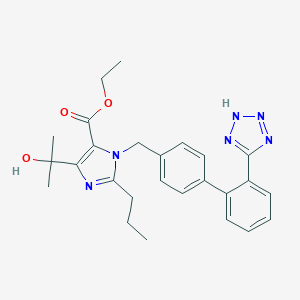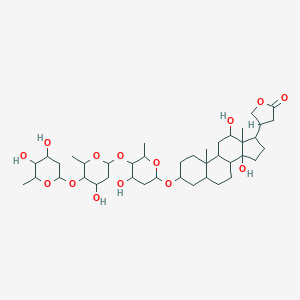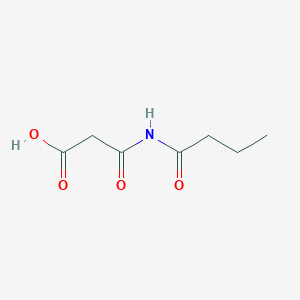
3-(Butanoylamino)-3-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Butanoylamino)-3-oxopropanoic acid, also known as BOPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BOPA is a derivative of the amino acid proline and is commonly used as a coupling reagent in peptide synthesis. The purpose of
Wirkmechanismus
3-(Butanoylamino)-3-oxopropanoic acid works as a coupling reagent by activating the carboxyl group of the amino acid to be coupled. This activation occurs through the formation of an O-acylisourea intermediate. The activated amino acid then reacts with the amino group of the incoming amino acid, forming a peptide bond. 3-(Butanoylamino)-3-oxopropanoic acid is unique in that it does not cause racemization during the coupling reaction, which is important for maintaining the chirality of the peptide.
Biochemische Und Physiologische Effekte
3-(Butanoylamino)-3-oxopropanoic acid itself does not have any known biochemical or physiological effects. However, the peptides and peptidomimetics synthesized using 3-(Butanoylamino)-3-oxopropanoic acid may have a range of effects depending on their structure and function. These compounds have potential applications in drug discovery and development, as well as in biological research.
Vorteile Und Einschränkungen Für Laborexperimente
3-(Butanoylamino)-3-oxopropanoic acid has several advantages as a coupling reagent. It is easy to use, produces high yields, and does not cause racemization. Additionally, 3-(Butanoylamino)-3-oxopropanoic acid is stable and can be stored for long periods of time. However, there are also limitations to using 3-(Butanoylamino)-3-oxopropanoic acid. It is not compatible with all amino acids and may not be suitable for all peptide synthesis reactions. Additionally, 3-(Butanoylamino)-3-oxopropanoic acid is relatively expensive compared to other coupling reagents.
Zukünftige Richtungen
There are several potential future directions for research involving 3-(Butanoylamino)-3-oxopropanoic acid. One area of interest is the synthesis of peptidomimetics with improved stability and bioactivity. Another area of research is the development of new coupling reagents that are more efficient and cost-effective than 3-(Butanoylamino)-3-oxopropanoic acid. Additionally, 3-(Butanoylamino)-3-oxopropanoic acid could be used in the synthesis of peptides for use in diagnostic and therapeutic applications. Overall, 3-(Butanoylamino)-3-oxopropanoic acid has the potential to make significant contributions to the fields of drug discovery and development, as well as biological research.
Synthesemethoden
3-(Butanoylamino)-3-oxopropanoic acid can be synthesized by reacting N-Boc-L-proline with butanoyl chloride in the presence of triethylamine. The reaction produces a white solid that can be purified via recrystallization. The purity of the product can be confirmed using NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
3-(Butanoylamino)-3-oxopropanoic acid has been widely used in peptide synthesis due to its ability to couple amino acids without racemization. It is commonly used as a coupling reagent in the synthesis of peptides and peptide conjugates. 3-(Butanoylamino)-3-oxopropanoic acid has also been utilized in the synthesis of cyclic peptides, which are important in drug discovery and development. Additionally, 3-(Butanoylamino)-3-oxopropanoic acid has been used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides.
Eigenschaften
CAS-Nummer |
136179-67-4 |
|---|---|
Produktname |
3-(Butanoylamino)-3-oxopropanoic acid |
Molekularformel |
C7H11NO4 |
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
3-(butanoylamino)-3-oxopropanoic acid |
InChI |
InChI=1S/C7H11NO4/c1-2-3-5(9)8-6(10)4-7(11)12/h2-4H2,1H3,(H,11,12)(H,8,9,10) |
InChI-Schlüssel |
YVZRZLUUQGYCDN-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC(=O)CC(=O)O |
Kanonische SMILES |
CCCC(=O)NC(=O)CC(=O)O |
Synonyme |
Propanoic acid, 3-oxo-3-[(1-oxobutyl)amino]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



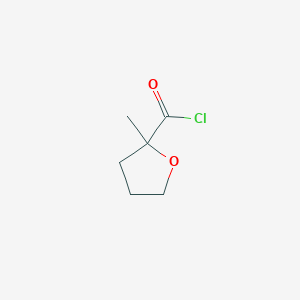
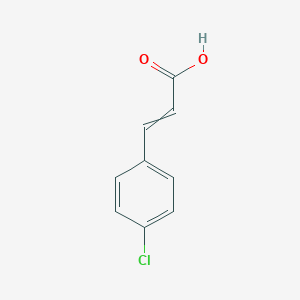
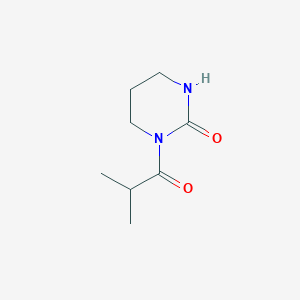
![3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B148443.png)
